

Application Note: Developing a Competitive Immunoassay for Digoxin Diacetate

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Compound of Interest

Compound Name: *Digoxin, diacetate*

Cat. No.: *B15476130*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

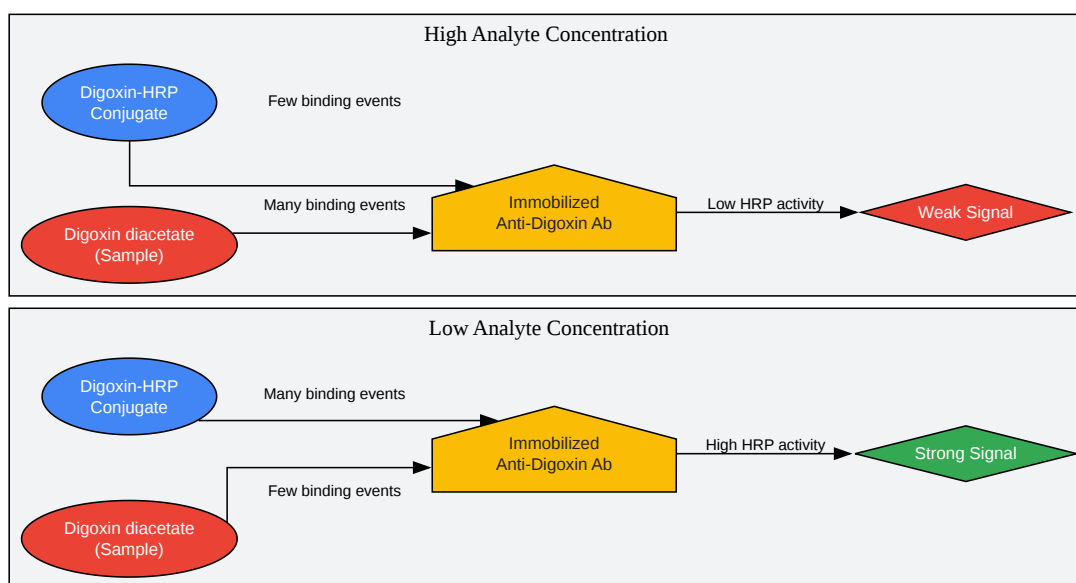
Digoxin, a cardiac glycoside extracted from the foxglove plant (*Digitalis lanata*), is a widely used medication for treating heart conditions such as congestive heart failure and arrhythmias. [1][2] Due to its narrow therapeutic index, monitoring its concentration in patient serum is crucial to ensure efficacy while avoiding toxicity. [3][4] Digoxin diacetate is a closely related derivative. A competitive immunoassay is a highly sensitive method for quantifying haptens like digoxin and its derivatives in biological samples. [5][6]

This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Digoxin diacetate. The method is based on the competition between free Digoxin diacetate in the sample and a fixed amount of a Digoxin-enzyme conjugate for a limited number of specific antibody binding sites.

Principle of the Assay

The assay is a competitive ELISA. An anti-Digoxin antibody is immobilized on the surface of a microplate well. When the sample containing Digoxin diacetate and a Digoxin-Horseradish Peroxidase (HRP) conjugate are added, they compete for binding to the immobilized antibody. [3][5] After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by adding a substrate (TMB), which generates a colored product. The intensity of the color is inversely proportional to the concentration of

Digoxin diacetate in the sample. A standard curve is constructed by plotting the absorbance values against known concentrations of Digoxin diacetate, which is then used to determine the concentration in unknown samples.[5]



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Caption: Principle of the competitive immunoassay for Digoxin diacetate.

Materials and Reagents

3.1. Equipment

- 96-well microplate reader with 450 nm filter
- High-precision multi-channel pipettes
- Microplate washer (optional)
- Incubator set to 37°C
- Vortex mixer

3.2. Reagents and Buffers The following table summarizes the necessary reagents and their compositions.

Reagent/Buffer	Composition	Storage
Coating Buffer	0.05 M Carbonate-Bicarbonate, pH 9.6	2-8°C
Wash Buffer (PBST)	0.01 M Phosphate Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20	Room Temp.
Blocking Buffer	PBST with 1% Bovine Serum Albumin (BSA)	2-8°C
Assay Buffer	PBST with 0.1% BSA	2-8°C
Anti-Digoxin Antibody	Mouse monoclonal anti-digoxin antibody (e.g., clone DI-22)[7]	-20°C
Digoxin-HRP Conjugate	Digoxin conjugated to Horseradish Peroxidase[5]	2-8°C
Digoxin Diacetate Stds	Serially diluted in Assay Buffer (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 ng/mL)[5]	-20°C
TMB Substrate	3,3',5,5'-Tetramethylbenzidine solution[5]	2-8°C
Stop Solution	1N Hydrochloric Acid (HCl)[3]	Room Temp.

Experimental Protocols

4.1. Microplate Preparation (Antibody Coating)

- Dilute the anti-digoxin monoclonal antibody to a final concentration of 1-10 µg/mL in Coating Buffer.
- Add 100 µL of the diluted antibody solution to each well of a 96-well microplate.
- Cover the plate and incubate overnight at 4°C.
- The next day, discard the coating solution by inverting the plate.

- Wash the plate 3 times with 200 μ L of Wash Buffer (PBST) per well.

4.2. Blocking

- Add 200 μ L of Blocking Buffer to each well.
- Cover the plate and incubate for 1-2 hours at 37°C.
- Discard the blocking solution and wash the plate 3 times with Wash Buffer.

4.3. Competitive Immunoassay Procedure

- Add 25 μ L of each Digoxin diacetate standard, control, or sample into the appropriate wells in duplicate.[\[3\]](#)[\[8\]](#)
- Add 50 μ L of the Digoxin-HRP conjugate, diluted according to manufacturer instructions in Assay Buffer, to all wells.[\[3\]](#)
- Add 50 μ L of the diluted anti-Digoxin antibody to all wells.[\[1\]](#)
- Swirl the plate gently for 20-30 seconds to mix the reactants.[\[1\]](#)
- Cover the plate and incubate for 30-60 minutes at room temperature.[\[3\]](#)
- Discard the solution and wash the plate 5 times with Wash Buffer.

4.4. Signal Development and Measurement

- Add 100 μ L of TMB Substrate to each well.
- Incubate the plate in the dark at room temperature for 15-20 minutes.
- Stop the reaction by adding 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Typical Results

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Generate a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A sigmoidal curve fit (four-parameter logistic) is typically used.
- Determine the concentration of Digoxin diacetate in the samples by interpolating their mean absorbance values from the standard curve.

5.1. Example Standard Curve

Digoxin Diacetate (ng/mL)	Mean Absorbance (450 nm)	% B/B0
0	1.850	100%
0.25	1.480	80%
0.5	1.110	60%
1.0	0.647	35%
2.0	0.333	18%
4.0	0.167	9%

5.2. Assay Performance Characteristics

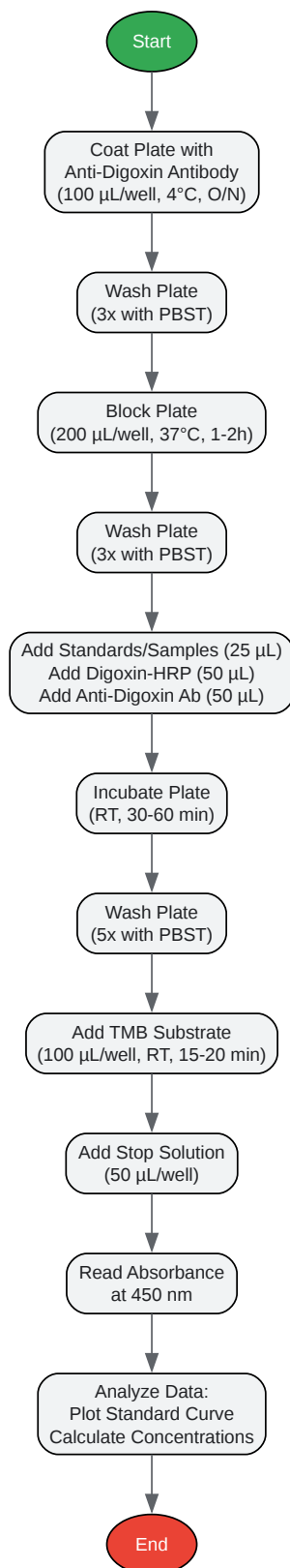
Parameter	Typical Value	Description
Assay Range	0.25 - 4.0 ng/mL	The range of concentrations where the assay is precise and accurate.[3]
Sensitivity (LOD)	~0.07 ng/mL	The lowest concentration of analyte detectable from background.[3][5]
IC50	~0.8 ng/mL	Concentration of analyte that causes 50% inhibition of signal.
Intra-Assay Precision	< 9% CV	Precision within a single assay run.[9][10]
Inter-Assay Precision	< 10% CV	Precision between different assay runs.[9][10]
Cross-Reactivity	See Table Below	The degree to which related compounds are detected by the assay.

5.3. Cross-Reactivity The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. It is critical that the antibody used can distinguish between digoxin and its metabolites or derivatives if specific quantification is required.[11]

Compound	Cross-Reactivity (%)
Digoxin diacetate	100
Digoxin	~100
Digoxigenin	< 1[11]
Digitoxin	< 5
Spironolactone	< 0.1

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire experimental workflow.



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Caption: High-level workflow for the Digoxin diacetate competitive ELISA.

Conclusion

This application note details a robust and sensitive competitive ELISA protocol for the quantification of Digoxin diacetate. The described method provides a framework that can be optimized for specific sample matrices and performance requirements. Careful validation, particularly regarding antibody specificity and cross-reactivity with relevant metabolites, is essential for accurate therapeutic drug monitoring and research applications.^[11]

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